3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a hydroxyamino group attached to the pyrrolidine ring, which is further substituted with a methyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of 3-nitro-1-methylpyrrolidine-2,5-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-1-methylpyrrolidine-2,5-dione: Similar structure but lacks the hydroxy group.
3-(Methoxyamino)-1-methylpyrrolidine-2,5-dione: Contains a methoxy group instead of a hydroxy group.
3-(Hydroxyamino)-1-ethylpyrrolidine-2,5-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(Hydroxyamino)-1-methylpyrrolidine-2,5-dione is unique due to the presence of the hydroxyamino group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its analogs.
Properties
Molecular Formula |
C5H8N2O3 |
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Molecular Weight |
144.13 g/mol |
IUPAC Name |
3-(hydroxyamino)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H8N2O3/c1-7-4(8)2-3(6-10)5(7)9/h3,6,10H,2H2,1H3 |
InChI Key |
RWXRKYSDMDZECW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)NO |
Origin of Product |
United States |
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